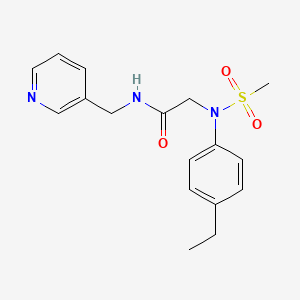![molecular formula C17H16Cl2N6O4 B5876352 N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)
N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide, commonly known as BCI-121, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of BCI-121 involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. By inhibiting PARP, BCI-121 leads to the accumulation of DNA damage, ultimately resulting in cell death. In addition, BCI-121 has been shown to modulate the activity of several other enzymes, including caspases, which play a role in apoptosis, and histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects
BCI-121 has been shown to have several biochemical and physiological effects. In cancer cells, BCI-121 leads to the accumulation of DNA damage, ultimately resulting in cell death. In addition, BCI-121 has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. BCI-121 has also been shown to modulate the activity of several other enzymes, including caspases and histone deacetylases, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BCI-121 is its ability to selectively inhibit PARP, which may make it a promising therapeutic agent for cancer and other diseases. However, one of the limitations of BCI-121 is its relatively low potency, which may limit its effectiveness in vivo. In addition, BCI-121 has been shown to have off-target effects on other enzymes, which may complicate its use in research.
Direcciones Futuras
There are several future directions for research on BCI-121. One area of research is the development of more potent PARP inhibitors that may be more effective in vivo. Another area of research is the identification of biomarkers that may help to predict which patients are most likely to benefit from PARP inhibitors such as BCI-121. Finally, there is a need for further research on the off-target effects of BCI-121 and other PARP inhibitors, in order to better understand their mechanisms of action and potential side effects.
Métodos De Síntesis
BCI-121 is synthesized through a multistep process involving the reaction of 4-chloroaniline with phosgene to form the corresponding isocyanate, which is then reacted with 2,3-diaminopropionic acid to give the desired product. The final compound is purified by column chromatography to obtain a white crystalline solid.
Aplicaciones Científicas De Investigación
BCI-121 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, BCI-121 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. BCI-121 has also been investigated for its anti-inflammatory properties, with studies showing its ability to reduce the production of pro-inflammatory cytokines. In addition, BCI-121 has been studied for its potential use in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
[(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O4/c18-10-1-5-12(6-2-10)22-16(26)28-24-14(20)9-15(21)25-29-17(27)23-13-7-3-11(19)4-8-13/h1-8H,9H2,(H2,20,24)(H2,21,25)(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIYWCNPAXKEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)ON=C(CC(=NOC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)O/N=C(\N)/C/C(=N/OC(=O)NC2=CC=C(C=C2)Cl)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[(3Z)-1,3-diamino-3-[(4-chlorophenyl)carbamoyloxyimino]propylidene]amino] N-(4-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)
![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)




